![molecular formula C19H21N3O2S B4583190 5-(3,4-dimethoxybenzyl)-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4583190.png)
5-(3,4-dimethoxybenzyl)-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
5-(3,4-dimethoxybenzyl)-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of thiol-containing heterocycles. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Scientific Research Applications
Synthesis and Characterization
The synthesis of triazole derivatives, including those similar to "5-(3,4-dimethoxybenzyl)-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol," involves multi-step reactions leading to the formation of compounds with potential antioxidant, antimicrobial, and insecticidal activities. These processes typically utilize condensation reactions with various aldehydes and involve characterization techniques such as IR, NMR, and mass spectrometry to confirm the structures of the synthesized compounds (Maddila et al., 2015).
Antioxidant Activity
Triazole derivatives have been studied for their in vitro antioxidant activity, with some compounds showing potent antioxidant properties in assays like nitric oxide, hydrogen peroxide, and DPPH radical scavenging assays. The presence of electron-releasing groups is associated with enhanced antioxidant activity (Pillai et al., 2019).
Insecticidal Activity
Some triazole derivatives demonstrate significant insecticidal activity against various pests, suggesting their potential application in developing new insecticides (Maddila et al., 2015).
Antimicrobial Activity
The triazole ring, a core structure in these compounds, is known for a wide spectrum of biological activities, including antimicrobial effects. Research on triazole derivatives has revealed their potential as effective agents against a variety of microbial strains, highlighting the versatility of this chemical class in pharmaceutical development (Hakobyan et al., 2017).
Molecular Docking Studies
Computational studies, including molecular docking, are employed to understand the interactions between triazole derivatives and biological targets. These studies provide insights into the potential inhibitory actions of compounds against specific enzymes or receptors, facilitating the design of more effective drugs (Nayak & Poojary, 2019).
properties
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-13-4-6-14(7-5-13)12-22-18(20-21-19(22)25)11-15-8-9-16(23-2)17(10-15)24-3/h4-10H,11-12H2,1-3H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFNWFQFNYXVFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NNC2=S)CC3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dimethoxybenzyl)-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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